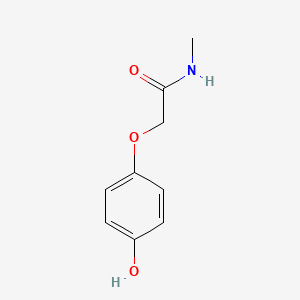

2-(4-hydroxyphenoxy)-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVAYQMSFWMJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Design

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For 2-(4-hydroxyphenoxy)-N-methylacetamide, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until a stable conformation is achieved.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | ~1.24 |

| C-N (Amide) | ~1.35 | |

| Car-O (Ether) | ~1.37 | |

| O-H (Phenol) | ~0.97 | |

| Bond Angle (°) | O=C-N | ~122.5 |

| Car-O-Calk | ~118.0 | |

| C-N-C | ~121.0 |

Theoretical Vibrational Wavenumber Computations and Experimental Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups. DFT calculations can predict these vibrational frequencies, which, when scaled to correct for anharmonicity and basis set limitations, show excellent agreement with experimental data nih.gov. This correlation is crucial for confirming the molecular structure and understanding its dynamic properties.

For this compound, key vibrational modes include the O-H stretch of the phenol, the N-H stretch of the secondary amide, the strong C=O stretch (Amide I band), and the coupled N-H bend and C-N stretch (Amide II band). The aromatic ring also exhibits characteristic C-H and C=C stretching modes, while the ether linkage is identified by its C-O-C stretching vibrations researchgate.netnih.govresearchgate.net.

| Vibrational Mode | Description | Predicted Scaled Wavenumber (cm-1) | Typical Experimental Region (cm-1) |

|---|---|---|---|

| ν(O-H) | Phenolic Hydroxyl Stretch | ~3550 | 3500-3600 (free), 3200-3500 (H-bonded) |

| ν(N-H) | Amide N-H Stretch | ~3350 | 3300-3500 |

| ν(C-H)ar | Aromatic C-H Stretch | ~3100-3000 | 3100-3000 |

| ν(C=O) | Amide I | ~1660 | 1650-1680 |

| δ(N-H) + ν(C-N) | Amide II | ~1540 | 1510-1570 |

| ν(C-O-C) | Asymmetric Ether Stretch | ~1245 | 1230-1270 |

Electronic Properties and Reactivity Prediction

The electronic character of a molecule is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and optical properties jchemlett.com.

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenoxy ring, which acts as the principal electron-donating moiety. Conversely, the LUMO is likely distributed across the N-methylacetamide portion, particularly the carbonyl group, which serves as an electron-accepting site. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability researchgate.net. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactivity profile dergipark.org.trnih.gov.

| Property | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -5.8 | Electron-donating ability |

| ELUMO | - | ~ -0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 | Indicates high kinetic stability |

| Ionization Potential (IP) | -EHOMO | ~ 5.8 | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | ~ 0.5 | Energy released when gaining an electron |

| Hardness (η) | (IP - EA) / 2 | ~ 2.65 | Resistance to change in electron distribution |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex semanticscholar.org. It is instrumental in drug discovery for identifying potential binding modes and elucidating the intermolecular interactions that drive molecular recognition.

Prediction of Binding Modes and Active Site Interactions

To predict the biological potential of this compound, docking simulations can be performed against a relevant protein target. Given its structure, which contains features common to enzyme inhibitors (e.g., kinase inhibitors), a hypothetical active site of a protein kinase could be used as a model.

Docking algorithms would explore various conformations and orientations of the ligand within the binding pocket. A plausible binding mode would likely involve the hydroxyphenoxy group engaging with the "hinge" region of the kinase, a common interaction pattern for this class of inhibitors. The N-methylacetamide tail would then project into a more solvent-exposed region or a hydrophobic pocket, depending on the specific topology of the active site. The final predicted pose is typically the one with the most favorable binding energy or docking score, which reflects the stability of the ligand-protein complex.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals)

The stability of a protein-ligand complex is governed by a network of non-covalent interactions nih.govnih.gov. For this compound, these interactions are critical for anchoring the molecule within the active site.

Hydrogen Bonding: This is a key interaction. The phenolic hydroxyl (-OH) group and the amide N-H group can act as hydrogen bond donors. The carbonyl oxygen (C=O), ether oxygen, and the phenolic oxygen can all serve as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues like aspartic acid, glutamic acid, serine, or the backbone amides of the protein researchgate.net.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). This type of interaction is vital for stabilizing the ligand in pockets lined with aromatic residues.

Van der Waals and Hydrophobic Interactions: The nonpolar parts of the molecule, including the methylene (-CH2-) bridge and the N-methyl (-CH3) group, contribute to binding through weaker van der Waals forces and hydrophobic interactions, typically with aliphatic residues like alanine, valine, and leucine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational drug design, enabling the prediction of biological activity of chemical compounds based on their molecular structures. For analogues of this compound, QSAR studies have been instrumental in elucidating the structural requirements for their biological activities and in guiding the design of novel, more potent derivatives.

To understand the structural basis of the activity of phenoxyacetamide derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed. These models aim to correlate the physicochemical properties and spatial arrangements of atoms in the molecules with their observed biological activities.

A notable study on a series of 2-phenoxy-N-substituted acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors provides a relevant example of QSAR model development for this class of compounds. nih.gov For the 2D-QSAR analysis, various statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression were employed. nih.gov Among these, the MLR method yielded a statistically significant model with a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating good internal predictive ability. nih.gov The external predictive ability of the model was confirmed with a pred_r² value of 0.7128. nih.gov

In the realm of 3D-QSAR, the k-nearest neighbor molecular field analysis (k-NN MFA) approach coupled with simulated annealing for variable selection was utilized. nih.gov This method generated steric, hydrophobic, and electrostatic descriptors based on the alignment of the structures. The resulting 3D-QSAR model demonstrated excellent correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov The high predictive power of this 3D model suggests that the three-dimensional arrangement of substituents is crucial for the biological activity of these compounds.

The predictive performance of QSAR models is a critical aspect of their utility. nih.govljmu.ac.ukcore.ac.ukmdpi.com The statistical metrics obtained from these studies on phenoxyacetamide analogues indicate that the developed models are robust and can be reliably used for predicting the activity of new compounds within the same chemical class.

Table 1: Statistical Performance of 2D and 3D QSAR Models for 2-Phenoxy-N-substituted Acetamide Analogues

| Model Type | Statistical Parameter | Value |

|---|---|---|

| 2D-QSAR (MLR) | Correlation Coefficient (r²) | 0.9469 |

| Cross-validated r² (q²) | 0.8933 | |

| Predictive r² (pred_r²) | 0.7128 | |

| 3D-QSAR (k-NN MFA) | Cross-validated r² (q²) | 0.9672 |

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors provide insights into the mechanism of action and guide the structural modifications for optimizing activity.

In the 2D-QSAR study of 2-phenoxy-N-substituted acetamide analogues, several key descriptors were identified as being important for their HIF-1 inhibitory activity. nih.gov These include:

SssNHE-index: An electrotopological state descriptor that accounts for the electronic and topological environment of nitrogen atoms with a single hydrogen attached.

slogp: The logarithm of the octanol/water partition coefficient, which is a measure of the compound's hydrophobicity.

T_O_N_1: A topological descriptor that considers the presence of oxygen and nitrogen atoms separated by one bond.

T_2_Cl_1: A topological descriptor related to the presence of chlorine atoms in the molecule.

For the 3D-QSAR model, the key descriptors were derived from molecular field analysis and represent the following properties: nih.gov

Steric descriptors: These indicate regions where bulky substituents are either favored or disfavored for activity.

Hydrophobic descriptors: These highlight areas where hydrophobic groups enhance or diminish activity.

Electrostatic descriptors: These point to regions where positive or negative electrostatic potentials are important for interaction with the biological target.

Table 2: Key Molecular Descriptors in the 2D-QSAR Model of 2-Phenoxy-N-substituted Acetamide Analogues

| Descriptor | Type | Description |

|---|---|---|

| SssNHE-index | Electrotopological | Relates to the electronic and topological state of a nitrogen atom with one hydrogen. |

| slogp | Physicochemical | Logarithm of the octanol/water partition coefficient, indicating hydrophobicity. |

| T_O_N_1 | Topological | Represents the count of oxygen and nitrogen atoms separated by a single bond. |

A primary application of robust QSAR models is the in silico design of novel analogues with potentially improved activity. By understanding the key molecular descriptors and the spatial requirements for activity, medicinal chemists can rationally design new molecules that are predicted to be more potent. The developed QSAR models for 2-phenoxy-N-substituted acetamide analogues provide a framework for such design efforts. nih.gov

The insights gained from the 2D and 3D-QSAR models can be used to guide the modification of the this compound scaffold. For instance, the importance of the SssNHE-index descriptor suggests that modifications to the N-methylacetamide side chain could influence activity. Similarly, the slogp descriptor indicates that altering the hydrophobicity of the molecule by adding or removing certain functional groups could be a viable strategy for optimization.

The 3D-QSAR model offers more specific guidance for structural modifications. The steric and electrostatic contour maps generated from the model can highlight regions around the molecule where a particular type of substituent would be beneficial for activity. For example, if a contour map shows a sterically favored region at a certain position on the phenoxy ring, a bulkier substituent could be introduced at that position to potentially enhance the compound's interaction with its biological target.

This in silico design process allows for the prioritization of synthetic targets, saving time and resources by focusing on compounds that are most likely to have the desired biological activity. The designed analogues can then be synthesized and subjected to biological testing to validate the predictions of the QSAR model and further refine the structure-activity relationship (SAR).

Ab Initio Molecular Dynamics for Exploring Conformational Dynamics and Proton Transfer Events

While QSAR provides valuable insights into the static properties of molecules that influence their activity, ab initio molecular dynamics (AIMD) simulations offer a powerful approach to study the dynamic behavior of molecules at the atomic level. These simulations, which are based on first-principles quantum mechanical calculations, can provide a detailed understanding of conformational dynamics and reactive events such as proton transfer.

Due to the computational cost of AIMD, studies on molecules as large as this compound are challenging. However, valuable insights can be gained from studies on smaller, related molecules. For example, AIMD simulations of N-methylacetamide (NMA), a core component of the target molecule, in methanol have been performed to probe its dynamics. rsc.org

These simulations have revealed that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is accompanied by a blue shift in its vibrational frequencies. rsc.org The faster diffusion of NMA in methanol suggests a weakening of the hydrogen bonds between the solute and the solvent compared to in an aqueous environment. rsc.org

The study of conformational dynamics is crucial as the three-dimensional shape of a molecule is often critical for its biological function. AIMD simulations can explore the different conformations that a molecule can adopt and the transitions between them. For N-methylacetamide, it is known that it exists primarily in the trans form, but different conformers can arise from the rotation of the methyl groups. researchgate.net Ab initio calculations have shown that these conformers are close in energy and should be spectroscopically distinguishable. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

In Vitro Biological Activity and Cellular Pathway Investigations

Enzymatic Inhibition Studies of 2-(4-hydroxyphenoxy)-N-methylacetamide and its Analogues

The structural motif of phenoxyacetamide serves as a scaffold for designing inhibitors of various enzymes critical to disease pathology. Research into this class of compounds has uncovered inhibitory activity against several important enzyme targets.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). plos.orgfrontiersin.org This degradation not only terminates 2-AG signaling but also contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. plos.org Consequently, inhibiting MAGL is a therapeutic strategy for reducing neuroinflammation and treating neurological disorders. plos.orgfrontiersin.org

While direct studies on this compound are not extensively documented in this context, the broader class of compounds serves as a basis for inhibitor design. MAGL inhibitors are sought after for their potential to increase 2-AG levels while decreasing arachidonic acid and prostaglandins. plos.org The pharmacology of MAGL is complex, and various analogues of its natural substrate, 2-AG, have been studied for their inhibitory effects. nih.govnih.gov For instance, both 2-AG and its isomer 1-AG show similar affinities for MAGL, with IC50 values of 13 µM and 17 µM, respectively. nih.gov The development of selective MAGL inhibitors, such as the carbamate-based JZL184, has been shown to elevate 2-AG levels and produce cannabinoid-like responses, including pain reduction. nih.gov Research continues to identify novel chemotypes for MAGL inhibition, with natural compounds like cryptotanshinone (B1669641) and β-carbolines showing significant potency. frontiersin.org

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other repair pathways like BRCA mutations. mdpi.commdpi.com Phenoxyacetamide derivatives have emerged as potent inhibitors of PARP-1.

A novel semi-synthetic phenoxyacetamide derivative, referred to as Compound I, demonstrated significant PARP-1 inhibitory activity. mdpi.com In enzymatic assays, Compound I showed potent inhibition of PARP-1 with a 92.1% inhibition rate and an IC50 value of 1.52 nM, which is comparable to the well-known PARP inhibitor Olaparib (IC50 = 1.49 nM). mdpi.com Molecular docking studies confirmed that this derivative fits well within the binding site of the PARP-1 protein, indicating stable and interactive binding. mdpi.comnih.gov This potent inhibition of PARP-1 is a key mechanism behind the observed anticancer effects of this class of compounds. mdpi.comnih.gov

Table 1: PARP-1 Inhibition by a Phenoxyacetamide Analogue

The phenoxyacetamide scaffold has proven to be versatile, leading to the discovery of inhibitors for other enzymes beyond MAGL and PARP-1.

NOTUM: This carboxylesterase negatively regulates Wnt signaling by removing a necessary palmitoleate (B1233929) group from Wnt proteins. nih.gov A crystallographic fragment screen identified a 2-phenoxyacetamide (B1293517) compound as a modest inhibitor (IC50 of 33 µM) that binds in the enzyme's palmitoleate pocket. Subsequent optimization of this hit led to the development of highly potent NOTUM inhibitors, such as an indazole derivative with an IC50 of 0.032 µM, which could restore Wnt signaling. nih.gov

Dot1-like protein (DOT1L): As a histone methyltransferase, DOT1L is a promising target for acute leukemias with MLL gene rearrangements. nih.gov Through virtual screening and molecular dynamics simulations, phenoxyacetamide derivatives were identified as potential novel scaffolds for DOT1L inhibitors. One such hit demonstrated a favorable binding free energy, suggesting it could be a promising lead for further development. nih.gov

Cellular Response Mechanisms and Intracellular Pathway Modulation

The enzymatic inhibition exerted by phenoxyacetamide derivatives translates into significant effects at the cellular level, including the induction of programmed cell death in cancer lines and the modulation of oxidative stress.

Phenoxyacetamide analogues have demonstrated potent pro-apoptotic activity in hepatocellular carcinoma (HepG2) cells. mdpi.comnih.gov A novel phenoxyacetamide derivative, Compound I, was significantly more cytotoxic to HepG2 cells (IC50 = 1.43 µM) than the standard chemotherapy drug 5-Fluorouracil (5-FU) (IC50 = 5.32 µM). mdpi.comnih.gov This compound also showed selectivity, being over 25 times more potent against HepG2 cancer cells than against non-tumor liver cells (THLE-2). mdpi.com

Treatment of HepG2 cells with Compound I led to a 24.51-fold increase in the total apoptotic cell population (47.31% in treated cells vs. 1.93% in control). mdpi.com The induction of apoptosis was characterized by an increase in both early (29.13%) and late (15.52%) apoptotic cells. mdpi.com

Table 2: Apoptosis Induction in HepG2 Cells by a Phenoxyacetamide Analogue

The mechanism of apoptosis induction involves cell cycle arrest and the modulation of key apoptotic genes. Compound I caused an arrest in the G1/S phases of the cell cycle. mdpi.comnih.gov Furthermore, it significantly upregulated the expression of pro-apoptotic genes such as p53 (8.45-fold), Bax (6.5-fold), caspase-3 (7.6-fold), and caspase-9 (6.3-fold), while downregulating the anti-apoptotic gene Bcl-2 (0.43-fold). mdpi.com This indicates that apoptosis is induced primarily through the intrinsic mitochondrial pathway. mdpi.comnih.gov

Table 3: Gene Expression Changes in HepG2 Cells

Compounds with a phenoxyacetamide structure have been investigated for their antioxidant properties, which is the ability to protect biological systems from the harmful effects of oxidative processes. researchgate.netnih.gov The antioxidant activity of these derivatives is often assessed using various in vitro chemical tests that measure their capacity to scavenge free radicals. nih.gov

Common methods include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govnih.gov These assays are based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to neutralize the stable free radical, leading to a measurable color change. nih.gov For example, a series of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) derivatives were synthesized and tested for their antioxidant activity, with one compound displaying marked free radical scavenging in a DPPH assay with an IC50 value of 11.97±0.48µM. researchgate.net The antioxidant capacity of flavonoids, which can be chemically modified into acetamide derivatives, is attributed to the hydroxyl groups on their phenolic rings that can stabilize free radicals. mdpi.com

Mechanisms of Cellular Uptake and Interactions with Intracellular Biological Targets

The cellular entry of small molecules like this compound is governed by their physicochemical properties. With a molecular weight of approximately 181.19 g/mol , two hydrogen bond donors, and three hydrogen bond acceptors, the compound possesses characteristics amenable to traversing cellular membranes. guidechem.com The mechanisms for such transport can include passive diffusion across the lipid bilayer, driven by a concentration gradient, or involve carrier-mediated transport systems. The balance between its hydrophilic (hydroxyl and acetamide groups) and lipophilic (phenoxy ring) features is a critical determinant of its membrane permeability.

While specific transporters for this compound have not been elucidated, the uptake of structurally similar compounds can be influenced by surface charge and functional groups. nih.govnih.gov For instance, cationic properties can enhance attachment to the anionic cell surface, promoting cellular entry. nih.gov Although this compound is neutral, its polar functional groups can interact with membrane proteins, potentially facilitating uptake.

Once inside the cell, the molecule's functional groups dictate its interactions with intracellular targets. The hydroxyl and acetamide moieties are capable of forming hydrogen bonds, while the aromatic phenoxy ring can engage in π-π stacking and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids. While the precise intracellular targets of this compound are not defined in the literature, related structures containing acetamide and phenolic moieties have been shown to interact with a range of enzymes and receptors. nih.govrsc.org For example, acetamide-based structures have been developed as inhibitors of enzymes like heme oxygenase-1 (HO-1), where the amide linkage is crucial for interacting with the target protein. nih.gov Similarly, phenolic compounds are known to interact with numerous proteins, often through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. nih.gov

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, as its inclusion in a molecular structure often confers or enhances biological activity across various targets. nih.gov Its role extends beyond being a simple linker; the aromatic ring can participate in crucial π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a target's binding pocket. nih.gov Furthermore, the ether oxygen atom can act as a hydrogen bond acceptor, further anchoring the molecule to its target. nih.gov

SAR studies on analogous compounds demonstrate the critical nature of the phenoxy moiety. For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the presence and substitution pattern of the aryloxy group was found to be favorable for activity. mdpi.com Replacing a substituted phenoxy group with a simple hydrogen atom led to a marked decrease in activity, highlighting the moiety's importance.

| Compound | R Group on Phenoxy Moiety | Antiplasmodial Activity (PfNF54 IC50, µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| Analog 1 | 4-Fluoro | 0.62 | 316.9 |

| Analog 2 | 4-H (Unsubstituted Phenoxy) | 1.15 | 62.9 |

| Analog 3 | H (Phenoxy group replaced by Hydrogen) | 3.74 | 30.2 |

As shown in Table 1, the removal or modification of substituents on the phenoxy ring significantly alters biological efficacy. The introduction of substituents can modulate electronic properties and provide additional interaction points, thereby fine-tuning binding affinity and selectivity for a specific biological target. nih.gov

The hydroxyl group, particularly when attached to an aromatic ring (a phenolic hydroxyl), is a key functional group that profoundly influences a molecule's biological profile. hyphadiscovery.com Its primary role is to act as a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets. wisdomlib.org This hydrogen-bonding capability is often essential for molecular recognition and binding affinity. hyphadiscovery.com

In many classes of bioactive compounds, the presence and position of hydroxyl groups on an aromatic ring are directly correlated with enhanced activity. mdpi.com Phenolic hydroxyl groups are crucial for the antioxidant activity of many compounds, as they can donate a hydrogen atom to neutralize free radicals. wisdomlib.org In the context of enzyme inhibition or receptor binding, the hydroxyl group can form a critical hydrogen bond with a key amino acid residue in the active site, anchoring the molecule in a bioactive conformation.

The introduction of a hydroxyl group also increases the polarity of a molecule, which can affect its solubility and pharmacokinetic properties. hyphadiscovery.com SAR studies on various classes of drugs have shown that hydroxylation is a key strategy for optimizing activity and selectivity. nih.govhyphadiscovery.com

| Property | Effect of Hydroxyl Group | Biochemical Significance |

|---|---|---|

| Hydrogen Bonding | Acts as both donor and acceptor | Enhances binding affinity and specificity to targets (enzymes, receptors). hyphadiscovery.comwisdomlib.org |

| Polarity/Solubility | Increases aqueous solubility | Modulates membrane permeability and distribution in biological systems. hyphadiscovery.com |

| Acidity | Weakly acidic (phenolic proton) | Can exist in ionized form at physiological pH, influencing interactions. |

| Metabolism | Site for Phase II conjugation (e.g., glucuronidation) | Affects the metabolic stability and clearance of the compound. researchgate.net |

The acetamide linkage is a common structural motif in pharmaceuticals that provides a stable, rigid connection between different parts of a molecule. nih.govnih.gov The planar nature of the amide bond restricts conformational flexibility, which can be advantageous for pre-organizing the molecule into a conformation that is favorable for binding to a biological target.

The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form multiple hydrogen bonds with a target protein. nih.gov These interactions are often critical for high-affinity binding. SAR studies on various acetamide-containing compounds have demonstrated the importance of this linkage. For instance, in a series of heme oxygenase-1 (HO-1) inhibitors, the ability of the amide function to establish key hydrogen-bonding interactions was considered crucial to its pharmacological profile. nih.gov

Modification of the acetamide linker, such as altering its length or the substitution on the nitrogen atom, can have a dramatic effect on activity. In studies of phenylacetamide sodium channel blockers, a secondary amide linkage (as seen in a demethylated analog) was found to be preferred over a tertiary amide (like the N-methylacetamide). acs.org Similarly, studies on other acetamide-based inhibitors showed that N-methylation could lead to a significant drop in activity, potentially due to steric hindrance or the loss of a hydrogen bond donor. nih.gov

| Compound | Structural Modification | HO-1 IC50 (µM) |

|---|---|---|

| Analog 4 (Anilide) | Secondary Amide (N-H) | 8.34 |

| Analog 5 (N-Methylanilide) | Tertiary Amide (N-CH3) | >100 |

| Analog 6 (Homologated) | Longer linker, Secondary Amide | 28.80 |

| Analog 7 (Homologated) | Longer linker, Tertiary Amide | 50.63 |

This evidence from related compounds suggests that the N-methylacetamide moiety in this compound serves as a structurally important scaffold, orienting the phenoxy and hydroxyl groups for target interaction, while its tertiary nature may modulate activity compared to a secondary amide counterpart.

Q & A

Q. What are the common synthetic routes for 2-(4-hydroxyphenoxy)-N-methylacetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as substitution, condensation, or amidation. For example, a similar acetamide derivative was synthesized via substitution using sodium azide and toluene/water under reflux, followed by purification via crystallization or extraction . Intermediates are characterized using NMR (for structural confirmation), IR (functional group analysis), and mass spectrometry (molecular weight verification) . Reaction progress is monitored by TLC, and purity is assessed via recrystallization or HPLC.

Q. What safety protocols are critical when handling this compound?

Essential safety measures include:

- Wearing PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Conducting reactions in a fume hood to minimize inhalation risks .

- Proper waste segregation (e.g., halogenated vs. non-halogenated solvents) and disposal via certified waste management services .

- Immediate medical attention in case of exposure, with detailed documentation of hazards in safety data sheets (SDS) .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography provides definitive structural confirmation, as demonstrated for related compounds (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide, with monoclinic crystal system parameters: Å, Å) . Complementary techniques include:

- / NMR for atomic environment analysis.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

Q. What preliminary assays assess the bioactivity of this compound?

Initial screening involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory testing : COX-2 inhibition assays or cytokine profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst screening : Palladium or copper catalysts for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .

- pH control : Maintaining pH 5.5–6.5 during nitro-group reduction to prevent side reactions .

- Kinetic studies : Monitoring activation energy via Arrhenius plots to identify rate-limiting steps .

Q. How do computational models aid in understanding this compound’s reactivity and conformation?

Molecular dynamics (MD) simulations using force fields like OPLS-AA predict conformational energetics and nonbonded interactions (e.g., hydrogen bonding with hydroxyl groups) . Density functional theory (DFT) calculates rotational energy barriers (e.g., RHF/6-31G* level) to validate torsional parameters . These models guide solvent selection and transition-state analysis for mechanistic studies.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare IC values across assays (e.g., varying cell lines or protocols) .

- Structural analogs : Test derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate pharmacophore contributions .

- Dose-response validation : Replicate studies under standardized conditions (e.g., fixed exposure times) .

Q. How can trace impurities (<0.1%) be identified and quantified in final products?

Advanced analytical methods include:

Q. What are the challenges in scaling up crystallization for polymorph control?

Key considerations:

- Solvent polarity : Affects nucleation rates and crystal packing (e.g., methanol vs. ethanol recrystallization) .

- Temperature gradients : Slow cooling favors thermodynamically stable polymorphs .

- Seeding techniques : Introduce pure crystal seeds to direct polymorph formation .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?

- Functional group modulation : Replace the 4-hydroxyphenoxy group with electron-withdrawing groups (e.g., nitro) to alter bioavailability .

- Pharmacokinetic profiling : Assess logP (lipophilicity) and plasma protein binding via HPLC or surface plasmon resonance (SPR) .

- In silico docking : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.